

# Application Notes: **Stevia Powder** in Microbiology and Biofilm Formation Studies

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## Compound of Interest

Compound Name: *Stevia Powder*

Cat. No.: *B15541331*

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## Introduction

Stevia, a natural, non-caloric sweetener derived from the plant *Stevia rebaudiana*, has garnered significant attention not only as a sugar substitute but also for its potential applications in microbiology. The primary sweetening compounds in stevia leaves are steviol glycosides, including stevioside and rebaudioside A.<sup>[1]</sup> Emerging research has highlighted the antimicrobial and antibiofilm properties of stevia extracts and their purified components. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antimicrobial treatments.<sup>[2]</sup> The ability of stevia to interfere with biofilm formation presents a promising avenue for research in dental health, infectious disease, and drug development.

These application notes provide an overview of the effects of stevia on various microorganisms and detail protocols for studying its impact on biofilm formation.

## Application 1: Inhibition of Dental Biofilms and Caries-Associated Pathogens

Stevia and its components have demonstrated significant inhibitory effects against key oral pathogens responsible for dental caries, primarily *Streptococcus mutans* and *Candida albicans*.<sup>[3][4][5]</sup>

- **Reduction of Biofilm Mass:** Studies consistently show that stevia and stevioside significantly inhibit the formation of *S. mutans* biofilms.[\[4\]](#)[\[6\]](#) This effect is also observed in dual-species biofilms of *S. mutans* and *C. albicans*.[\[5\]](#)[\[7\]](#)
- **Inhibition of EPS Production:** The structural integrity of biofilms is largely dependent on the EPS matrix. Stevia has been shown to decrease the production of both soluble and insoluble extracellular polysaccharides by *S. mutans*.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Downregulation of Virulence Genes:** The antibiofilm activity of stevia is linked to its ability to downregulate the expression of key streptococcal genes involved in EPS synthesis and adhesion, such as *gtfB* (glucosyltransferase) and *gbpB* (glucan-binding protein).[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Reduced Acid Production:** Unlike sucrose, which is fermented by *S. mutans* to produce acids that demineralize tooth enamel, stevia is non-cariogenic.[\[6\]](#) Stevia treatment has been associated with reduced acid production and maintenance of a higher pH in biofilm cultures.[\[4\]](#)[\[9\]](#)

## Application 2: Disruption of Quorum Sensing Pathways

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Stevia extracts and their components have been identified as potential QS inhibitors.

- **Interference with Gram-Negative QS:** Stevia extract, stevioside, and its aglycone steviol have been shown to interrupt QS signaling in Gram-negative bacteria.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Mechanism of QS Inhibition:** In-silico analyses suggest that steviol may act as a competitive inhibitor for QS receptors like LasR, while stevioside and rebaudioside A are likely non-competitive inhibitors.[\[11\]](#)[\[12\]](#)[\[13\]](#) This interference can disrupt the regulation of virulence genes. For example, in *Pseudomonas aeruginosa*, stevia increased the expression of QS-related genes such as *lasI*, *lasR*, *rhII*, and *rhIR*.[\[16\]](#)[\[17\]](#)

## Application 3: Activity Against Other Pathogenic Biofilms

The antibiofilm potential of stevia extends beyond oral pathogens.

- *Borrelia burgdorferi*: Whole leaf stevia extract has shown remarkable effectiveness against the spirochete *B. burgdorferi*, the causative agent of Lyme disease. It was found to be effective not only against planktonic and persistent forms but also significantly reduced the mass of attached biofilms, a form highly resistant to conventional antibiotics.[18]
- *Enterococcus faecalis*: Stevia leaf extract has demonstrated the ability to inhibit biofilm formation by *E. faecalis*, a bacterium often associated with persistent root canal infections. [19]
- Other Bacteria: The antimicrobial and antibiofilm effects of stevia extracts have also been noted against *Enterobacter* sp. and *Bacillus* sp.[20][2] However, its efficacy can be species-dependent, with some studies showing limited impact on *Escherichia coli* biofilm formation except at high concentrations.[21]

## Data Presentation: Summary of Quantitative Findings

The following tables summarize key quantitative data from studies on the antibiofilm and antimicrobial activity of stevia.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of Stevia

Microorganism	Stevia Preparation	MIC	MBIC/MBC	Reference
<b>Streptococcus mutans</b>	<b>Stevia rebaudiana</b>	<b>25 mg/ml</b>	<b>6.25 mg/ml (MBIC)</b>	<b>[6][22]</b>
<i>Enterococcus faecalis</i>	Stevia leaf extract	6.25%	50% (Minimum Kill Conc.)	[19]

| *Escherichia coli* | Isochlorogenic acid C (from stevia) | 2 mg/mL | 8 mg/mL (MBC) |[23] |

Table 2: Effect of Stevia on Biofilm Mass and EPS Production

Microorganism (s)	Treatment	Biofilm Reduction	EPS Reduction	Reference
<b>Borrelia burgdorferi</b>	<b>Stevia A (whole leaf extract)</b>	<b>~40% reduction in biofilm mass</b>	<b>Not Reported</b>	<b>[18]</b>
S. mutans & S. gordonii	Stevia (vs. sucrose)	Significantly lower biofilm formation (p < 0.05)	Decreased with increasing stevia concentration	[8][9][10]

| S. mutans & C. albicans | Stevioside (vs. sucrose) | Superior suppression of dual-species biofilm | Reduced production of extracellular polysaccharides |[3][5][7] |

## Experimental Protocols

### Protocol 1: Quantification of Biofilm Formation by Crystal Violet Assay

This protocol is a widely used method to quantify the total biomass of a biofilm.

Materials:

- Sterile 96-well flat-bottom microtiter plates
- Bacterial strain of interest (e.g., S. mutans UA159)
- Appropriate growth medium (e.g., Tryptic Soy Broth with 1% sucrose - TSBS)
- **Stevia powder**/extract stock solution (sterilized by filtration)
- Phosphate-buffered saline (PBS), sterile
- 0.1% (w/v) Crystal Violet solution
- 95% Ethanol or 30% Acetic Acid

- Microplate reader

#### Methodology:

- Culture Preparation: Grow the bacterial strain overnight in 5 mL of appropriate broth at 37°C.
- Inoculum Standardization: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1) or a specific cell concentration (e.g.,  $5 \times 10^5$  CFU/mL).  
[24]
- Plate Setup:
  - Add 100  $\mu$ L of the standardized inoculum to each well of a 96-well plate.
  - Add 100  $\mu$ L of medium containing various concentrations of stevia extract to the wells. Include a positive control (e.g., sucrose) and a negative control (medium only, no stevia).
  - Also, include wells with medium only (no bacteria) to serve as a blank.
- Incubation: Cover the plate and incubate statically (without agitation) at 37°C for 24 to 72 hours, depending on the organism's biofilm-forming capacity.[6][25]
- Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200  $\mu$ L of sterile PBS to remove non-adherent cells.[9] After the final wash, remove all residual liquid by inverting the plate and tapping it firmly on a paper towel.[25]
- Fixation (Optional but Recommended): Add 200  $\mu$ L of methanol to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely.[9]
- Staining: Add 125-200  $\mu$ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[9][18][25]
- Final Wash: Discard the crystal violet solution. Wash the plate thoroughly with water until the control wells are colorless.[24]
- Solubilization: Add 200  $\mu$ L of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.[24] Incubate for 10-15 minutes, with gentle shaking if necessary.

- Quantification: Transfer 125 µL of the solubilized dye from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 490-600 nm using a microplate reader.[\[24\]](#)[\[26\]](#)

## Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC)

Materials:

- Same as Protocol 1
- Mueller-Hinton Agar (MHA) plates for MBC determination

Methodology:

Part A: Minimum Inhibitory Concentration (MIC)

- Prepare serial two-fold dilutions of the stevia extract in growth medium in a 96-well plate.[\[23\]](#)
- Add a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) to each well.
- Include a positive control (bacteria, no stevia) and a negative control (medium only).
- Incubate the plate at 37°C for 16-24 hours.[\[23\]](#)
- The MIC is defined as the lowest concentration of stevia extract that completely inhibits visible growth of the organism.[\[23\]](#)

Part B: Minimum Biofilm Inhibitory Concentration (MBIC)

- Set up the experiment as described in Protocol 1, using serial dilutions of stevia.
- After incubation, discard the planktonic cells and wash the wells as described.
- Visually determine the lowest concentration of stevia that prevents biofilm formation on the well surface. This is the MBIC.[\[6\]](#)[\[22\]](#)

- Alternatively, the MBIC can be determined quantitatively after crystal violet staining as the concentration that causes a significant reduction (e.g.,  $\geq 90\%$ ) in absorbance compared to the positive control.

## Protocol 3: Quantification of Extracellular Polymeric Substance (EPS)

This protocol uses the phenol-sulfuric acid method to quantify total carbohydrate content in the EPS.

### Materials:

- Biofilms grown in 24-well or 6-well plates as per Protocol 1
- Sterile PBS
- 5% (w/v) Phenol solution
- Concentrated Sulfuric Acid
- Spectrophotometer

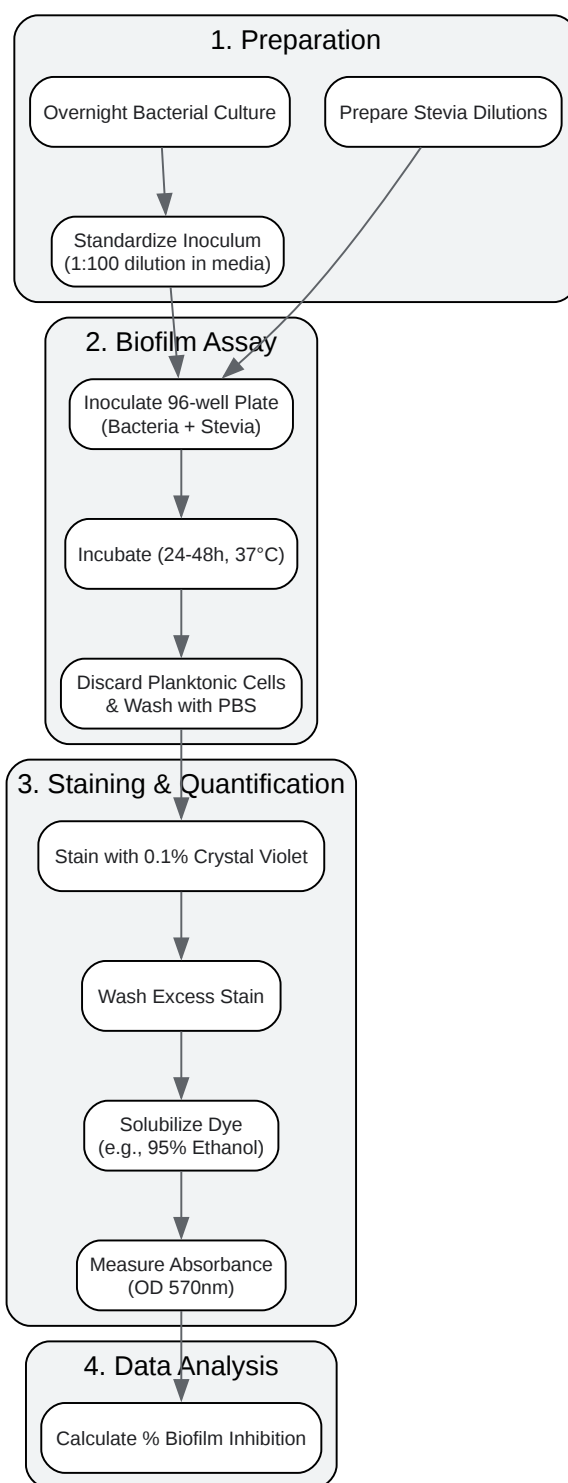
### Methodology:

- Biofilm Growth: Grow biofilms with and without stevia in multi-well plates.
- EPS Extraction:
  - Remove the planktonic medium. Wash the biofilm twice with PBS.
  - Add a known volume of sterile PBS back to the wells.
  - Scrape the biofilm from the well surface into the PBS.
  - Vortex vigorously to homogenize the biofilm suspension.
- Phenol-Sulfuric Acid Reaction:

- Transfer a sample (e.g., 100  $\mu$ L) of the biofilm suspension to a new tube.
- Add 100  $\mu$ L of 5% phenol solution.
- Rapidly add 500  $\mu$ L of concentrated sulfuric acid directly to the liquid surface to ensure proper heat mixing.
- Incubate at room temperature for 30 minutes.
- Quantification: Measure the absorbance at 490 nm. Create a standard curve using known concentrations of glucose to determine the total carbohydrate concentration in the EPS.<sup>[8]</sup><sup>[9]</sup>

## Visualizations



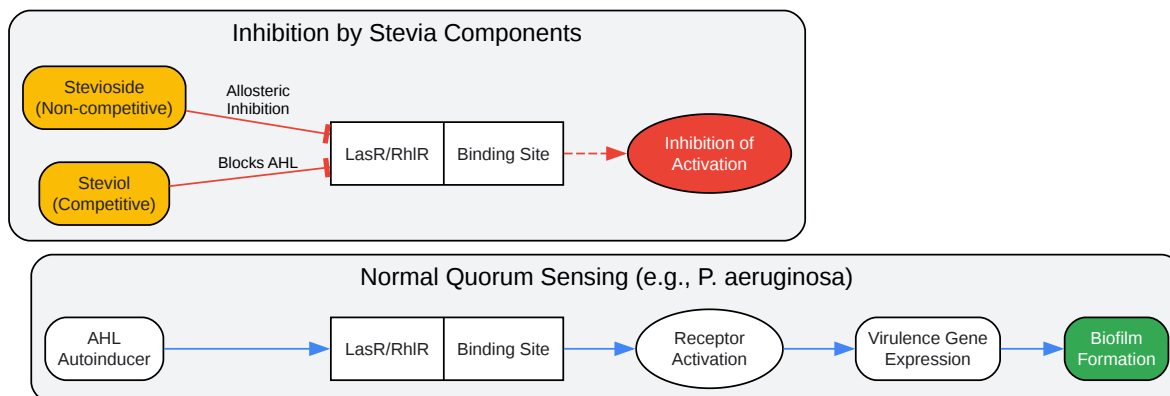


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Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.



Caption: Proposed Mechanisms of Stevia's Antibiofilm Action.



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Caption: Quorum Sensing Inhibition by Stevia Components.

## References

- 1. "ANTIMICROBIAL PROPERTIES OF STEVIA REBAUDIANA BERTONI, 1899" by Jake McCarthy\* and Helene Peters [digitalcommons.gaacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of Stevioside on Streptococcus mutans and Candida albicans dual-species biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Streptococcus mutans biofilm formation and virulence by natural extract Stevioside [frontiersin.org]
- 5. Frontiers | Inhibitory effects of Stevioside on Streptococcus mutans and Candida albicans dual-species biofilm [frontiersin.org]
- 6. Growth and viability of Streptococcus mutans in sucrose with different concentrations of Stevia rebaudiana Bertoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sugar Substitute Stevia Inhibits Biofilm Formation, Exopolysaccharide Production, and Downregulates the Expression of Streptococcal Genes Involved in Exopolysaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sugar Substitute Stevia Inhibits Biofilm Formation, Exopolysaccharide Production, and Downregulates the Expression of Streptococcal Genes Involved in Exopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Anti-Quorum Sensing Activity of Stevia Extract, Stevioside, Rebaudioside A and Their Aglycon Steviol | Semantic Scholar [semanticscholar.org]
- 12. Anti-Quorum Sensing Activity of Stevia Extract, Stevioside, Rebaudioside A and Their Aglycon Steviol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Quorum Sensing Activity of Stevia Extract, Stevioside, Rebaudioside A and Their Aglycon Steviol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.bgu.ac.il [cris.bgu.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. Sweeteners affect biofilm formation and virulence gene expression in *Pseudomonas aeruginosa* PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Effectiveness of Stevia Rebaudiana Whole Leaf Extract Against the Various Morphological Forms of *Borrelia Burgdorferi* in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijbms.com [ijbms.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Commercial Stevia does not inhibit growth or biofilm formation of *Escherichia coli* strain MG1655 | Undergraduate Journal of Experimental Microbiology and Immunology [ojs.library.ubc.ca]
- 22. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 23. Frontiers | Antibacterial activity and mechanism of Stevia extract against antibiotic-resistant *Escherichia coli* by interfering with the permeability of the cell wall and the membrane [frontiersin.org]
- 24. imquestbio.com [imquestbio.com]
- 25. static.igem.org [static.igem.org]
- 26. researchgate.net [researchgate.net]
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